2-异丙氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)嘧啶

描述

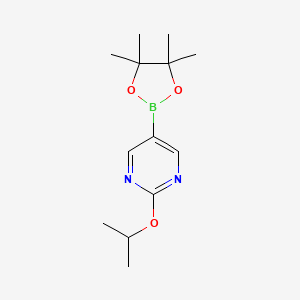

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a useful research compound. Its molecular formula is C13H21BN2O3 and its molecular weight is 264.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

芳烃硼化

该化合物可用作芳烃硼化的试剂,该过程将含硼基团引入芳香族化合物中。 这是许多有机合成过程中的关键步骤,特别是在制备药物和精细化学品方面 .

芴硼烷的制备

它作为制备芴硼烷的前体,芴硼烷是一种具有潜在应用的有机发光二极管 (OLED) 和其他电子器件的化合物,因为它具有独特的电子特性 .

共轭共聚物的合成

该化合物还用于合成用于生成共轭共聚物的中间体。 由于其导电特性,这些聚合物具有多种应用,并用于生产太阳能电池和晶体管等电子设备 .

作用机制

Target of Action

It is known that this compound can be used as a reagent to borylate arenes . Arenes are aromatic hydrocarbons, which play a crucial role in various biochemical reactions.

Mode of Action

The compound 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process can lead to significant changes in the chemical properties of the target molecule, enabling it to participate in further chemical reactions.

Biochemical Pathways

The borylation of arenes can lead to the formation of organoboron compounds . These compounds are often used as intermediates in organic synthesis, indicating that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine’s action are largely dependent on the specific arenes it interacts with. By borylating arenes, the compound can significantly alter the chemical properties of these molecules, enabling them to participate in further chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine. For instance, the compound is known to be moisture sensitive , indicating that its stability and efficacy could be affected by the presence of water or humidity in the environment.

生化分析

Biochemical Properties

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine plays a significant role in biochemical reactions, particularly in the borylation of arenes and the synthesis of conjugated copolymers . This compound interacts with various enzymes and proteins, facilitating the formation of boron-containing intermediates. These intermediates are crucial in the synthesis of complex organic molecules, which are often used in pharmaceuticals and materials science. The nature of these interactions involves the formation of covalent bonds between the boron atom in the compound and the target molecules, leading to the stabilization of reaction intermediates and the promotion of desired chemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine can vary over time. The stability of the compound is an important factor, as it can undergo degradation under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under inert conditions but can degrade in the presence of moisture or high temperatures . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects highlight the importance of controlling experimental conditions to ensure the reliability of results.

生物活性

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H22BNO3

- Molecular Weight : 263.14 g/mol

- CAS Number : 61676-62-8

The biological activity of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is primarily attributed to its interaction with various biological targets. Recent studies indicate that it may act as an inhibitor of specific kinases involved in signaling pathways critical for cell survival and proliferation.

Kinase Inhibition

Research has shown that the compound inhibits mixed lineage kinase 3 (MLK3), which is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MLK3 has been linked to neuroprotective effects and potential therapeutic benefits in conditions characterized by neuronal cell death .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of the compound:

Case Studies

- Neuroprotective Effects : A study demonstrated that treatment with 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine significantly reduced apoptosis in neuronal cells exposed to neurotoxic agents. This effect was mediated through the inhibition of MLK3 and subsequent downregulation of stress-related signaling pathways .

- Antimicrobial Activity : Another investigation assessed the compound's efficacy against multidrug-resistant strains of bacteria. The results indicated that while the compound exhibited some antimicrobial properties, its effectiveness was limited compared to traditional antibiotics .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Current data suggest that:

- The compound has a moderate oral bioavailability.

- It does not significantly inhibit cytochrome P450 enzymes at therapeutic concentrations .

Toxicological assessments indicate a favorable safety profile at doses up to 2000 mg/kg in animal models .

属性

IUPAC Name |

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDCOFYYHZYBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。